molecular formula C22H20N4O4 B2526188 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448064-60-5

2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide

Cat. No.: B2526188
CAS No.: 1448064-60-5
M. Wt: 404.426
InChI Key: BIQPNCYCFDBEIT-UHFFFAOYSA-N
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Description

2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinazolinone core, a propanamide linker, and a benzamide moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Attachment of the Propanamide Linker: The quinazolinone core can be reacted with a suitable propanamide derivative under conditions that promote amide bond formation.

    Introduction of the But-2-yn-1-yl Group: This step involves the coupling of the propanamide intermediate with a but-2-yn-1-yl halide or similar reagent.

    Formation of the Benzamide Moiety: Finally, the intermediate is reacted with a benzoyl chloride derivative to form the benzamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core or the but-2-yn-1-yl group.

    Reduction: Reduction reactions can occur at the carbonyl groups in the quinazolinone and benzamide moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under various conditions (acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the but-2-yn-1-yl and benzamide groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Oxoquinazoline Derivatives: Compounds with similar quinazolinone cores.

    Propanamide Derivatives: Compounds with similar amide linkers.

    Benzamide Derivatives: Compounds with similar benzamide moieties.

Uniqueness

The uniqueness of 2-((4-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide lies in its combination of these structural features, which may confer unique chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-[4-[3-(4-oxoquinazolin-3-yl)propanoylamino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c23-21(28)17-8-2-4-10-19(17)30-14-6-5-12-24-20(27)11-13-26-15-25-18-9-3-1-7-16(18)22(26)29/h1-4,7-10,15H,11-14H2,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQPNCYCFDBEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC#CCOC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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